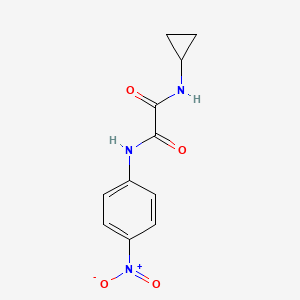
N-cyclopropyl-N'-(4-nitrophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
Organic Synthesis and Mechanistic Insights
- Mechanistic Probes in Nitrosation Reactions : N-cyclopropyl-N-alkylanilines, which share structural features with "N-cyclopropyl-N'-(4-nitrophenyl)oxamide," have been utilized to study the nitrosation of N,N-dialkyl aromatic amines. This research highlights the selective cleavage of the cyclopropyl group and supports a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).
Chemosensor Development
- Detection of Cyanide : N-nitrophenyl benzamide derivatives, structurally related to "this compound," have been developed as chemosensors for cyanide in aqueous environments. These compounds exploit the strong affinity of cyanide towards the acyl carbonyl carbon, offering a practical system for monitoring cyanide concentrations (Sun, Wang, & Guo, 2009).
Synthesis of Complex Molecules
- Anticancer Drug Synthesis : 4-Nitrophenyl cyclopropylcarbamate has been used as a novel synthon for the synthesis of lenvatinib, an anticancer drug. This approach demonstrates the utility of cyclopropylcarbamate derivatives in the synthesis of pharmaceuticals (Sadineni et al., 2020).
Structural and Functional Analyses
- Crystal Structure Analysis : Studies on N-cyclohexyl-N'-toluyloxamides and their nitration products, which are structurally similar to "this compound," contribute to our understanding of molecular structures and their transformations under specific chemical reactions (Vries, 2010).
Properties
IUPAC Name |
N-cyclopropyl-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-10(12-7-1-2-7)11(16)13-8-3-5-9(6-4-8)14(17)18/h3-7H,1-2H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXEEQODHOZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
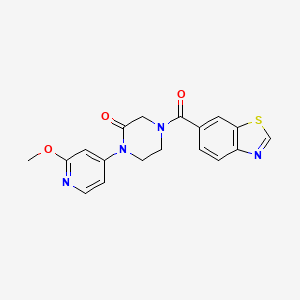
![5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2979471.png)

![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)
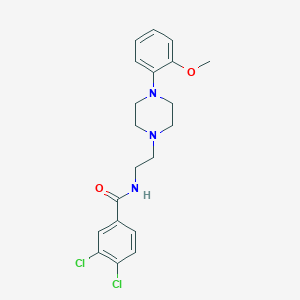

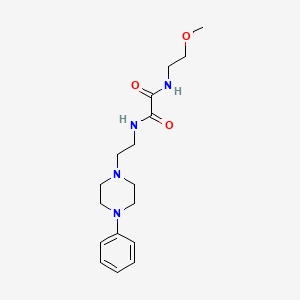

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)
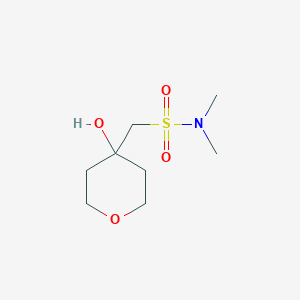

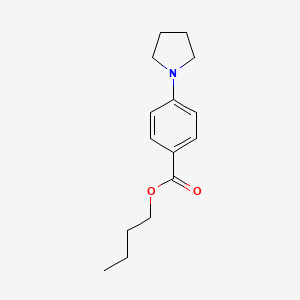
![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)
